2,6-Diiodo-3-methylbenzoic acid
CAS No.:
Cat. No.: VC16161836
Molecular Formula: C8H6I2O2
Molecular Weight: 387.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6I2O2 |
|---|---|
| Molecular Weight | 387.94 g/mol |
| IUPAC Name | 2,6-diiodo-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6I2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | YTDFDLUUKSMVQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)I)C(=O)O)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,6-diiodo-3-methylbenzoic acid, systematically describes its structure: a benzoic acid derivative substituted with iodine atoms at positions 2 and 6 and a methyl group at position 3. The SMILES notation confirms this arrangement, while the InChIKey provides a unique identifier for computational and database applications .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.94 g/mol |
| IUPAC Name | 2,6-diiodo-3-methylbenzoic acid |
| CAS Registry Number | 1048025-55-3 |
| SMILES | CC1=C(C(=C(C=C1)I)C(=O)O)I |
Spectroscopic and Computational Descriptors
The InChI string encodes connectivity, stereochemistry, and tautomeric information, enabling precise molecular modeling . While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions suggest characteristic signals:
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NMR: Aromatic protons adjacent to iodine would appear downfield (δ 7.5–8.5 ppm), while the methyl group may resonate near δ 2.3 ppm.
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IR: Stretching vibrations for the carboxylic acid () and C-I bonds () would dominate .
Synthesis and Manufacturing
Direct Iodination Strategies
The most viable route involves regioselective iodination of 3-methylbenzoic acid. Al-Zoubi et al. demonstrated that diaryliodonium salts or iodine monochloride () in the presence of silver triflate () can achieve diiodination at the 2- and 6-positions. For example, treating 3-methylbenzoic acid with 2.2 equivalents of in acetic acid at 80°C for 12 hours yields the target compound in ~85% yield after recrystallization .
Table 2: Optimized Synthesis Parameters
| Parameter | Condition |
|---|---|
| Starting Material | 3-Methylbenzoic Acid |
| Iodinating Agent | (2.2 equiv) |
| Solvent | Glacial Acetic Acid |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Alternative Pathways
Ipso-iododecarboxylation, a method validated for related diiodobenzoic acids, could theoretically apply. This two-step process involves:
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Iodination: Introducing iodine at ortho positions via directed ortho metalation (DoM).
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Decarboxylation: Removing the carboxylic acid group under basic conditions, though this would necessitate re-functionalization for 2,6-diiodo-3-methylbenzoic acid .
Physicochemical Properties
Thermodynamic and Solubility Data
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Density: Estimated at , similar to 2,6-dibromo-3,5-dihydroxybenzoic acid (2.377 g/cm³) .
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Solubility: Expected low solubility in water (<1 mg/mL) due to the hydrophobic iodine and methyl groups. Solubility in polar aprotic solvents (e.g., DMF, DMSO) likely exceeds 50 mg/mL .
Stability and Reactivity
The compound’s stability hinges on the acidic carboxylic proton () and the susceptibility of C-I bonds to hydrolysis under basic conditions. Storage recommendations include inert atmospheres and protection from light to prevent deiodination .
Chemical Reactivity and Functionalization
Transition Metal-Catalyzed Couplings
The iodine substituents serve as leaving groups in cross-coupling reactions. For instance:
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